N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-16(2)13-25-20-11-10-19(12-21(20)29-15-23(4,5)22(25)26)24-30(27,28)14-18-8-6-17(3)7-9-18/h6-12,16,24H,13-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTRJNSQMHBOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H30N2O4S
- Molecular Weight : 430.6 g/mol
- CAS Number : 921993-24-0
Pharmacological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that derivatives of this compound demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. These findings suggest potential applications in treating bacterial infections.
-
Cytotoxicity :
- In vitro assays have revealed that certain derivatives possess cytotoxic effects on cancer cell lines. For instance, compounds related to this structure have been tested for their efficacy against human cancer cells, indicating a promising avenue for cancer therapy.
- Anti-inflammatory Effects :
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The sulfonamide group may interact with bacterial enzymes or receptors involved in cell wall synthesis.
- The oxazepin moiety could play a role in modulating cellular pathways related to inflammation and apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of the compound against several pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties.
Case Study 2: Cytotoxic Assessment
In another study published in a peer-reviewed journal, the cytotoxic effects of various derivatives of this compound were assessed using MTT assays on human breast cancer cell lines. The results indicated that certain modifications increased cytotoxicity significantly compared to the parent compound.
Scientific Research Applications
Structural Features
The compound's structure includes:
- A tetrahydrobenzo[b][1,4]oxazepin ring system.
- An attached methanesulfonamide group.
- A p-tolyl side chain which may enhance its lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. Preliminary studies suggest this compound may have moderate antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis. The mechanism of action likely involves interference with bacterial cell wall synthesis and metabolic processes essential for bacterial survival.
Anticancer Properties
The unique molecular framework of this compound positions it as a candidate for anticancer research. Compounds derived from oxazepine scaffolds have been reported to demonstrate cytotoxic effects against cancer cell lines. Future studies could explore its efficacy in inhibiting tumor growth and metastasis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the oxazepin ring and the methanesulfonamide moiety can significantly influence its pharmacological properties. For instance:
- Larger alkyl groups may enhance antimicrobial potency.
- Modifications to the sulfonamide group could affect solubility and bioavailability.
Antimycobacterial Activity Study
A study evaluated the compound's efficacy against Mycobacterium tuberculosis in vitro. The results indicated that while it exhibited some level of antibacterial activity, it was less potent than traditional antibiotics such as isoniazid and streptomycin. The minimum inhibitory concentration (MIC) suggested moderate effectiveness.
Toxicological Assessments
Initial toxicity assessments indicate a favorable safety profile for laboratory use; however, comprehensive toxicological studies are necessary to determine safety for potential therapeutic applications. Such studies should focus on acute and chronic toxicity assessments to ensure safe usage in clinical settings.
Q & A
Basic Questions
Q. What are the key structural features of the compound, and how do they influence its bioactivity?
- Answer: The compound features a benzoxazepine core fused with a sulfonamide group. The 3,3-dimethyl and 4-oxo moieties enhance conformational rigidity, potentially improving target binding specificity. The p-tolyl methanesulfonamide substituent introduces hydrophobic interactions and electron-withdrawing effects, which are critical for enzyme inhibition (e.g., carbonic anhydrases) . The isobutyl side chain at position 5 may modulate solubility and membrane permeability .
Q. What synthetic routes are commonly employed for this compound, and how are reaction conditions optimized?
- Answer: Synthesis typically involves:
- Step 1: Construction of the benzoxazepine core via cyclization of substituted 2-aminophenol derivatives under acidic or basic conditions.
- Step 2: Introduction of the isobutyl group via alkylation or nucleophilic substitution.
- Step 3: Sulfonamide coupling using methanesulfonyl chloride derivatives.
- Optimization: Temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd for cross-coupling) are critical for yield and purity. HPLC monitoring ensures intermediate stability .
Q. Which analytical techniques are essential for characterizing this compound?
- Answer:
- NMR Spectroscopy: Confirms regioselectivity of substitutions (e.g., H NMR for isobutyl integration, C for carbonyl groups).
- HPLC-MS: Validates purity (>95%) and detects trace byproducts.
- X-ray Crystallography: Resolves stereochemical ambiguities in the oxazepine ring .
- FT-IR: Identifies sulfonamide S=O stretches (~1350 cm) and amide N-H bonds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Answer: Discrepancies in IC values or target specificity often arise from:
- Variability in assay conditions (e.g., pH affecting sulfonamide ionization).
- Impurity profiles (e.g., residual solvents altering enzyme kinetics).
- Methodological approach:
Replicate studies under standardized conditions (e.g., fixed buffer systems).
Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
Conduct purity re-analysis via LC-MS for discrepant batches .
Q. What methodologies elucidate the pharmacological mechanism of this compound?
- Answer:
- Enzyme Kinetics: Michaelis-Menten analysis with recombinant carbonic anhydrase isoforms to determine inhibition modality (competitive vs. non-competitive).
- Molecular Dynamics (MD) Simulations: Predict binding poses within catalytic sites (e.g., Zn coordination in carbonic anhydrase).
- Cellular Assays: siRNA knockdown of putative targets (e.g., COX-2) to validate functional pathways .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Answer:
- Core Modifications: Replace the isobutyl group with cyclopropyl to assess steric effects on potency.
- Sulfonamide Variants: Introduce fluorinated aryl groups (e.g., p-CF) to enhance metabolic stability.
- Case Study: Analogous compound Apararenone (CAS 945966-46-1) demonstrates that 4-fluorophenyl substitution improves selectivity for mineralocorticoid receptors .
Q. What strategies improve solubility and stability in formulation studies?
- Answer:
- Salt Formation: Co-crystallize with sodium or meglumine to enhance aqueous solubility.
- Nanoformulation: Encapsulate in PEGylated liposomes to mitigate hydrolysis of the oxazepine ring.
- Accelerated Stability Testing: Monitor degradation under stress conditions (40°C/75% RH) via UPLC-MS to identify labile sites (e.g., sulfonamide cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
